

# A Technical Guide to the Thermodynamic Properties of Fumaryl Chloride

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## Compound of Interest

Compound Name: Fumaryl chloride

Cat. No.: B107422

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## Introduction

**Fumaryl chloride**, systematically named (E)-but-2-enedioyl dichloride, is a reactive organic compound and a derivative of fumaric acid. As an acyl chloride, it serves as a valuable building block and intermediate in the synthesis of various pharmaceuticals, dyestuffs, and polymers.[1][2] Its high reactivity, particularly towards nucleophiles, is central to its utility in chemical synthesis.[3][4] A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, safety assessment, and computational modeling of its behavior.

This technical guide provides a summary of the available thermodynamic and physical data for **fumaryl chloride**. It details the experimental and computational methodologies that can be employed to determine its core thermodynamic properties and illustrates key reaction and experimental workflows.

## Core Thermodynamic and Physical Properties

While extensive experimental data on the core thermodynamic functions of **fumaryl chloride**, such as standard enthalpy of formation, are not readily available in the surveyed literature, several key physical properties and the enthalpy of vaporization have been documented. This scarcity of data highlights the need for dedicated experimental determination or high-level computational studies.

Table 1: Summary of Physical and Thermodynamic Data for **Fumaryl Chloride**

Property	Value	Units	Conditions	Reference(s)
Molecular Formula	C <sub>4</sub> H <sub>2</sub> Cl <sub>2</sub> O <sub>2</sub>	-	-	[5][6][7]
Molecular Weight	152.96	g/mol	-	[8][9]
Boiling Point	161 - 164	°C	Atmospheric Pressure	[8][10]
	432.2 - 435.7	K	Atmospheric Pressure	[5]
Melting Point	-2	°C	-	
Density	1.415	g/mL	25 °C	[8][10]
Refractive Index	1.499	n <sub>20/D</sub>	20 °C	[8][10]
Enthalpy of Vaporization (Δ <sub>vap</sub> H)	45.6	kJ/mol	303 K (30 °C)	[5]
Standard Enthalpy of Formation (Δ <sub>f</sub> H°)	Data not available	kJ/mol	298.15 K	-
Standard Gibbs Free Energy of Formation (Δ <sub>f</sub> G°)	Data not available	kJ/mol	298.15 K	-
Standard Molar Entropy (S°)	Data not available	J/(mol·K)	298.15 K	-
Heat Capacity (C <sub>p</sub> )	Data not available	J/(mol·K)	298.15 K	-

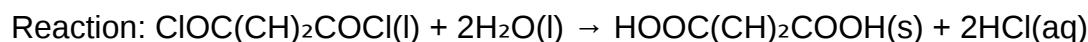
## Methodologies for Thermodynamic Property Determination

Given the incomplete experimental dataset, this section details the established protocols for determining the fundamental thermodynamic properties of a reactive compound like **fumaryl chloride**.

## Experimental Protocols

### 1. Enthalpy of Formation ( $\Delta_f H^\circ$ ) via Solution Calorimetry

The standard enthalpy of formation of **fumaryl chloride** can be determined indirectly by measuring the enthalpy of a reaction for which the enthalpies of formation of all other participants are known, and then applying Hess's Law. The hydrolysis of **fumaryl chloride** is a suitable reaction.



Protocol:

- **Calorimeter Calibration:** The heat capacity of an isoperibol or isothermal solution calorimeter is first determined by performing a reaction with a known enthalpy change or by using an electrical heater.
- **Sample Preparation:** A precise mass of high-purity **fumaryl chloride** is sealed in a fragile glass ampoule. A large, known excess of water or a dilute basic solution is placed inside the calorimeter vessel.
- **Reaction Initiation:** Once thermal equilibrium is established, the ampoule is broken, initiating the rapid and complete hydrolysis of the **fumaryl chloride**.
- **Data Acquisition:** The temperature change ( $\Delta T$ ) of the solution is meticulously recorded over time until thermal equilibrium is re-established.
- **Enthalpy Calculation:** The heat of reaction ( $q_{\text{rxn}}$ ) is calculated from the temperature change, the mass of the solution, the specific heat capacity of the solution, and the heat capacity of the calorimeter. The molar enthalpy of hydrolysis ( $\Delta H_{\text{hydrolysis}}$ ) is then determined.

- Hess's Law Application: The standard enthalpy of formation of **fumaryl chloride** is calculated using the equation:
  - $\Delta_f H^\circ(\text{Fumaryl Chloride}) = [\Delta_f H^\circ(\text{Fumaric Acid}) + 2 * \Delta_f H^\circ(\text{HCl(aq)})] - [\Delta H_{\text{hydrolysis}} + 2 * \Delta_f H^\circ(\text{H}_2\text{O})]$

## 2. Entropy ( $S^\circ$ ) and Heat Capacity ( $C_p$ ) via Vibrational Spectroscopy

Standard entropy and heat capacity are functions of a molecule's translational, rotational, and vibrational energy levels. Vibrational frequencies, which are essential for these calculations, can be determined experimentally using infrared (IR) and Raman spectroscopy.

Protocol:

- Sample Preparation: For IR spectroscopy, **fumaryl chloride** can be studied in the gas phase, in an inert solvent, or isolated in a cryogenic inert gas matrix (e.g., argon) to obtain high-resolution spectra of individual conformers.<sup>[9]</sup> For Raman spectroscopy, a liquid sample is typically used.
- Spectral Acquisition: Fourier Transform Infrared (FTIR) and FT-Raman spectra are recorded. A study has successfully analyzed the FTIR spectra of **fumaryl chloride** isolated in an argon matrix.<sup>[9]</sup>
- Vibrational Assignment: The observed absorption bands (IR) and scattered peaks (Raman) are assigned to specific molecular vibrations (e.g., C=O stretch, C-Cl stretch, C=C stretch). This assignment is often aided by computational chemistry calculations.<sup>[9]</sup>
- Statistical Mechanics Calculation: The determined fundamental vibrational frequencies, along with the molecule's rotational constants (from microwave spectroscopy or computation), are used as inputs for statistical mechanical formulae to calculate the vibrational, rotational, and translational contributions to entropy and heat capacity.<sup>[11][12]</sup>

## Computational Protocols

Ab initio and Density Functional Theory (DFT) methods are powerful tools for calculating thermodynamic properties from first principles, providing valuable estimates where experimental data is lacking.<sup>[13]</sup>

Protocol:

- **Structure Optimization:** An initial 3D structure of the **fumaryl chloride** molecule is created. A quantum mechanical method (e.g., DFT with B3LYP functional) and a basis set (e.g., 6-311+G(d,p)) are chosen to perform a geometry optimization, finding the lowest energy conformation of the molecule.
- **Frequency Calculation:** A vibrational frequency calculation is performed at the same level of theory on the optimized geometry. This step serves two purposes:
  - It confirms the structure is a true energy minimum (no imaginary frequencies).
  - It yields the harmonic vibrational frequencies required for thermodynamic calculations.
- **Thermochemical Analysis:** The output from the frequency calculation (including electronic energy, zero-point vibrational energy, rotational constants, and vibrational frequencies) is used by the software's statistical mechanics module to compute the standard enthalpy, entropy, and Gibbs free energy at a specified temperature (e.g., 298.15 K).[\[11\]](#)

## Reaction Pathways and Experimental Workflows

### Nucleophilic Acyl Substitution

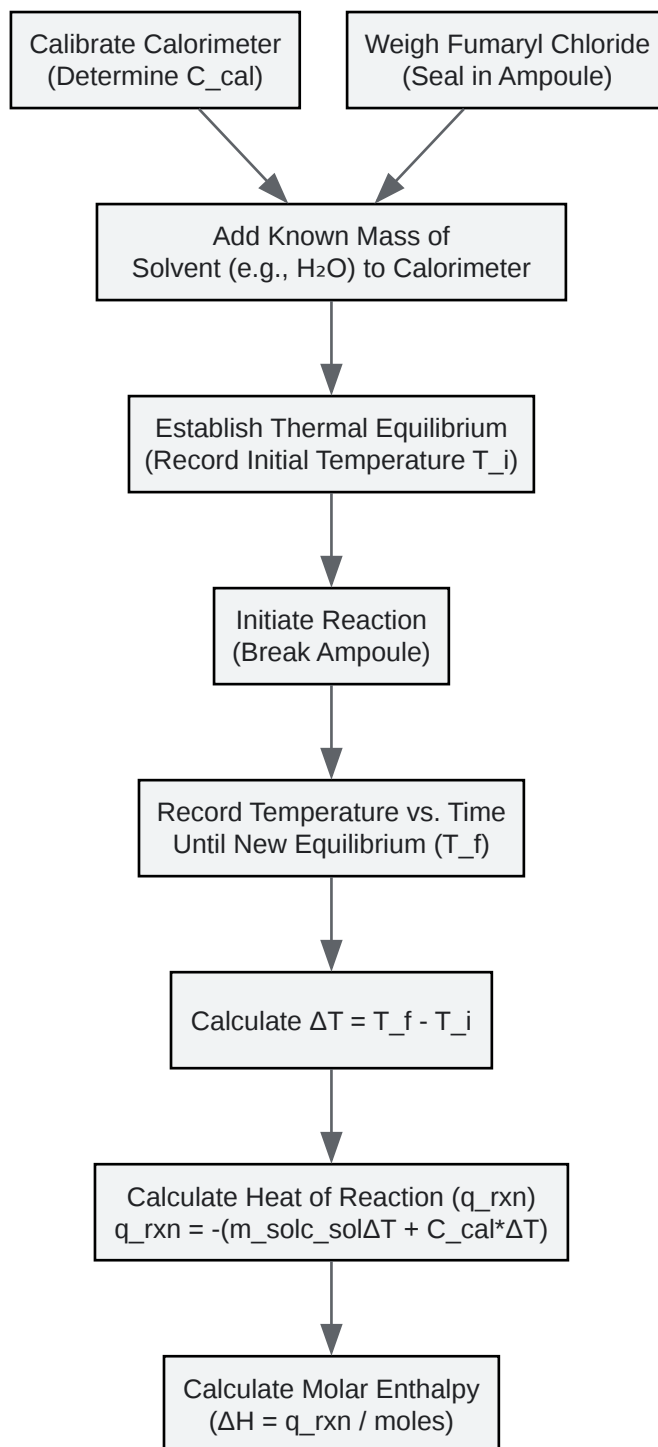
The characteristic reaction of acyl chlorides is nucleophilic acyl substitution. This proceeds via a two-step addition-elimination mechanism, where a nucleophile first adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride leaving group.[\[3\]](#)[\[4\]](#)[\[14\]](#)

Caption: Nucleophilic Acyl Substitution of **Fumaryl Chloride**.

## Experimental and Computational Workflows

The logical flows for determining thermodynamic properties experimentally and computationally are outlined below.

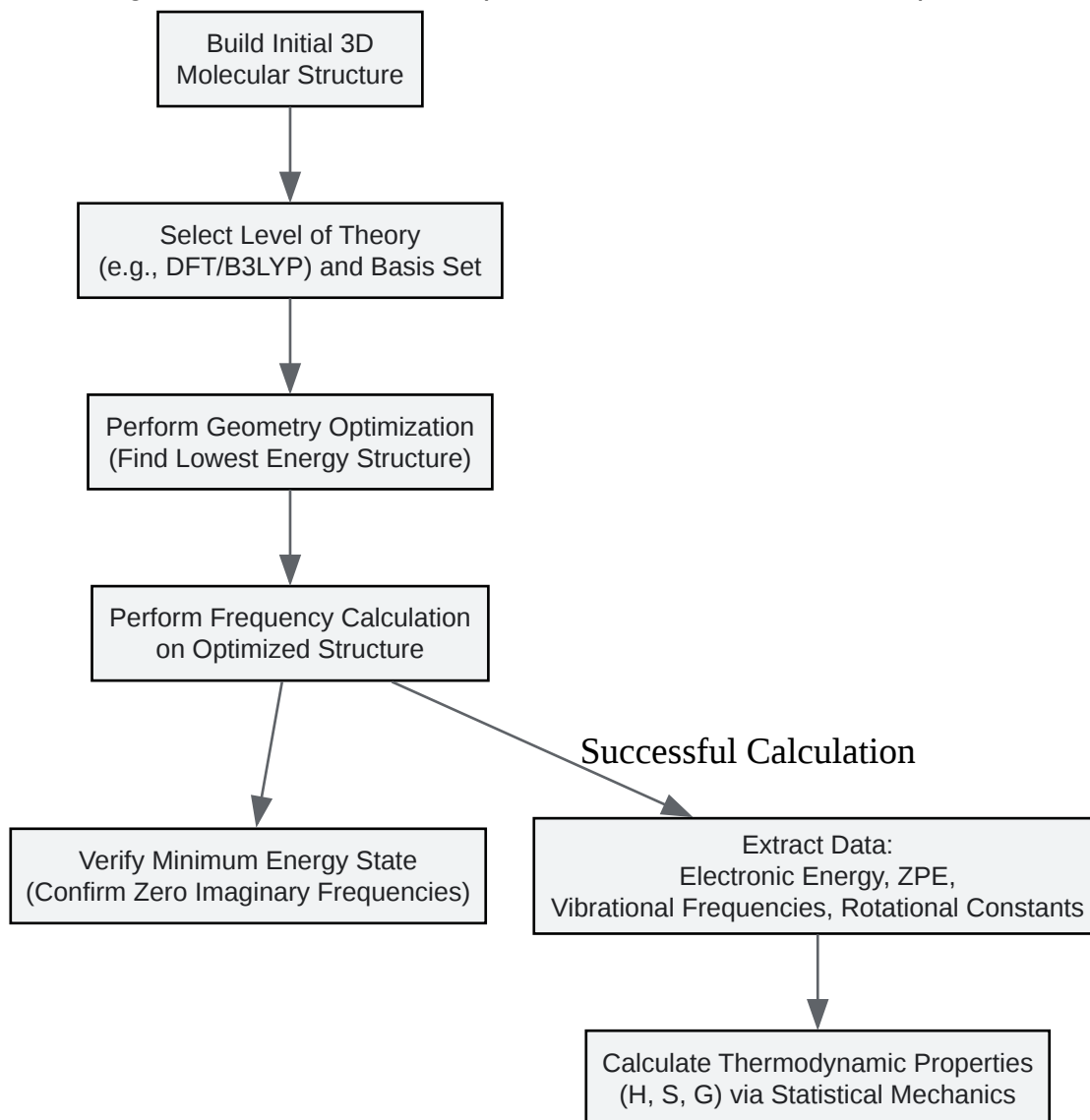
Figure 2. Workflow for Calorimetric Determination of Enthalpy



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Caption: Workflow for Calorimetric Determination of Enthalpy.

Figure 3. Workflow for Computational Determination of Properties



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